3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid
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Overview
Description
3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where 2-fluoro-5-methoxybenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, 2-fluoro-5-methoxyphenylboronic acid is coupled with 2-methylbenzoic acid using a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-Hydroxy-5-methoxyphenyl)-2-methylbenzoic acid.
Reduction: 3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzyl alcohol.
Substitution: 3-(2-Methoxy-5-methoxyphenyl)-2-methylbenzoic acid (if fluorine is substituted with a methoxy group).
Scientific Research Applications
3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy group can influence its metabolic stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-5-methoxyphenyl)-benzoic acid
- 3-(2-Fluoro-5-methoxyphenyl)-2-hydroxybenzoic acid
- 3-(2-Fluoro-5-methoxyphenyl)-2-chlorobenzoic acid
Uniqueness
3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid is unique due to the combination of its fluorine and methoxy substituents, which impart distinct chemical and physical properties. The presence of the methyl group on the benzoic acid moiety further differentiates it from similar compounds, potentially affecting its reactivity and biological activity.
Properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(19-2)6-7-14(13)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDXMAOUNOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690122 |
Source
|
Record name | 2'-Fluoro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-06-8 |
Source
|
Record name | 2'-Fluoro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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